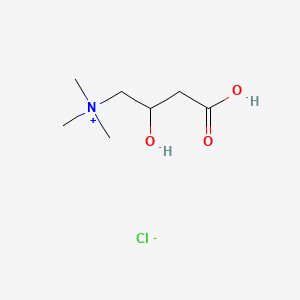

DL-Carnitine hydrochloride

概要

説明

DL-Carnitine hydrochloride is a constituent of striated muscle and liver. It is an amino acid derivative and an essential cofactor for fatty acid metabolism . It is a racemic mixture of the quaternary ammonium stereoisomers biologically active L-carnitine and biologically inactive D-carnitine .

Molecular Structure Analysis

The molecular formula of this compound is C7H16ClNO3 . The IUPAC name is (3-carboxy-2-hydroxypropyl)-trimethylazanium;chloride . The InChI and Canonical SMILES are also provided in the search results .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the search results .科学的研究の応用

Crystal Structure Analysis : DL-carnitine hydrochloride's crystal structure was determined using X-ray diffraction. This study contributes to understanding the molecular configuration and its correlation with biological activity (Tomita, Urabe, Kim, & Fujiwara, 1974).

Metabolic Effects : this compound enhances the oxidation of certain fatty acids in mice without significantly altering their overall CO2 output. This indicates its potential role in lipid metabolism (Miller & Krake, 1962).

Enantiomer Separation in Plasma : A method was developed to determine and separate DL-carnitine enantiomers in human plasma, crucial for assessing D-carnitine content due to its potential toxicity in certain cases (Vashistha & Bhushan, 2015).

Pharmacokinetics : The pharmacokinetics of L-carnitine, post intravenous infusion of this compound, were explored. This study provides insights into its distribution and excretion patterns in the body (Welling, Thomsen, Shug, & Tse, 1979).

Carnitine in Tissues : Research on this compound's distribution in dogs and rats revealed its accumulation in various tissues, particularly in skeletal muscle, and its excretion patterns (Yue & Fritz, 1962).

Stereoisomer Pharmacology : The pharmacological effects of L- and D-carnitine, including their respective impacts on energy metabolism, were examined. D-carnitine was found to be potentially harmful, indicating the importance of stereospecificity in carnitine's biological activity (Spasov & IIezhitsa, 2005).

Neuromuscular Effects : A study on rat neuromuscular preparations showed that DL-carnitine induces tetanic fade without reducing maximal tetanic tension. This suggests a potential impact on neuromuscular transmission (Lopes, Bazotte, Curi, & Alves-do-prado, 2003).

Enantiomer Analysis Method : A method for determining D-isomers in L-carnitine and acetyl-L-carnitine was developed, highlighting the importance of distinguishing between these isomers due to their different biological activities (Hirota, Minato, Ishii, Nishimura, & Sato, 1994).

Toxicity and Hepatic Metabolism Study : Comparing L-carnitine and DL-carnitine supplementation, it was found that L-carnitine could mitigate ammonia toxicity, while DL-carnitine did not show significant effects. Both, however, influenced hepatic metabolism similarly (Gazola, Lopes, Dias, Curi, & Bazotte, 2001).

Cardioprotective Effects : DL-carnitine was found to have a protective effect on ischemic human hearts, suggesting potential applications in cardiovascular health (Thomsen, Shug, Yap, Patel, Karras, & Defelice, 1979).

Aquaculture Applications : The effect of DL-carnitine levels on the growth and body composition of Nile tilapia fingerlings was studied, revealing insights relevant to aquaculture nutrition (Silva, Ferreira, Cavalcante-Lucena, & Bicudo, 2018).

作用機序

Target of Action

DL-Carnitine hydrochloride, also known as Levocarnitine, is a quaternary ammonium compound . Its primary targets are the mitochondria in cells, specifically the long-chain fatty acids within these organelles . The compound plays a crucial role in the transport of these fatty acids into the mitochondria .

Mode of Action

This compound interacts with its targets by facilitating the transport of long-chain fatty acids into the mitochondria . Once inside the mitochondria, these fatty acids can be oxidized to produce energy . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the β-oxidation process of long-chain fatty acids . This compound plays a vital role in transporting these fatty acids into the mitochondria, where they are oxidized to produce energy . Additionally, this compound is involved in the removal of excess acyl groups from the body and the modulation of intracellular coenzyme A (CoA) homeostasis .

Pharmacokinetics

The absorption of this compound after oral administration occurs partly via carrier-mediated transport and partly by passive diffusion . After oral doses of 1–6g, the absolute bioavailability is 5–18% . In contrast, the bioavailability of dietary L-carnitine may be as high as 75% . This compound is eliminated from the body mainly via urinary excretion .

Result of Action

The action of this compound results in the increased production of energy in the form of adenosine triphosphate (ATP) through the oxidation of long-chain fatty acids . This process also helps in the removal of some toxic compounds out of the mitochondria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and bioavailability can be affected by the presence of other nutrients in the diet . Additionally, the compound’s action can be influenced by the individual’s metabolic state, such as during vigorous muscle contraction or fasting .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3-carboxy-2-hydroxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320846 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

461-05-2, 461-06-3 | |

| Record name | Carnitine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnitine chloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARNITINE (dl) HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-carnitine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

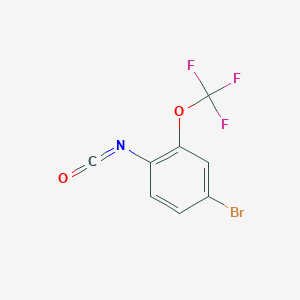

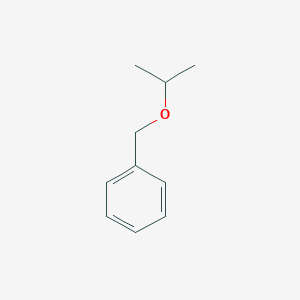

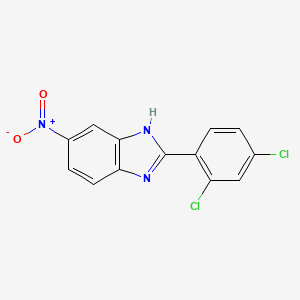

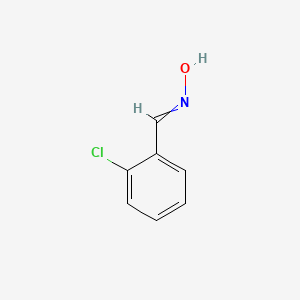

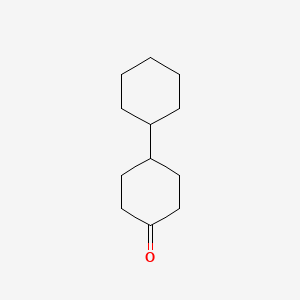

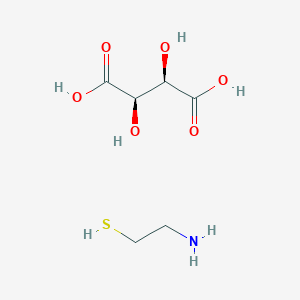

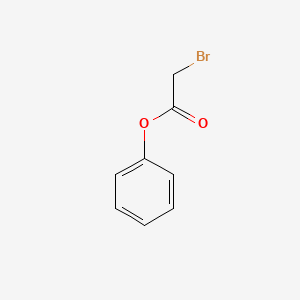

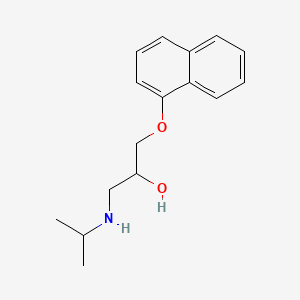

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(benzyloxy)carbonyl]glutamine](/img/structure/B7771341.png)

![N'-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide](/img/structure/B7771378.png)